REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]2[CH2:11][C:12]3[C:25]([C:26](=O)[C:27]=2[CH:28]=1)=[CH:24][C:23]1[CH2:22][C:21]2[C:16](=[CH:17][C:18]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[CH:19][CH:20]=2)[C:15](=O)[C:14]=1[CH:13]=3)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]>COCCOCCOC>[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]2[C:27](=[CH:26][C:25]3[C:12]([CH:11]=2)=[CH:13][C:14]2[C:23](=[CH:22][C:21]4[C:16]([CH:15]=2)=[CH:17][C:18]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[CH:19][CH:20]=4)[CH:24]=3)[CH:28]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|
Name
|
3,10-dihexyl-7,14-dihydropentacene-5,12-dione
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C=1C=CC=2CC3=CC=4C(C5=CC(=CC=C5CC4C=C3C(C2C1)=O)CCCCCC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
To this was added 13.4 grams of sodium borohydride
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
To the resulting mixture was added 126 mL of methanol over 1.25 hours
|
Duration
|
1.25 h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 40° C. during the addition by intermittent application of a cold water bath
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
STIRRING
|
Details
|
was complete stirring
|
Type
|
CUSTOM
|
Details
|
was continued at room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours at room temperature an additional 50 mL of 2-methoxyethyl ether
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring with methanol for a total of 3.5 hours, 300 mL of acetic acid
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 60° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
To the mixture was added 100 mL of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
heating at 60° C.
|
Type
|
WAIT
|
Details
|
was continued for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 500 mL of water
|
Type
|
WASH
|
Details
|
The solid was washed with 500 mL of acetone
|
Type
|
WASH
|
Details
|
The solid was washed with an additional one liter of acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |